molecular formula C15H12O B14630807 Spiro[cyclopropane-1,9'-xanthene] CAS No. 56087-51-5

Spiro[cyclopropane-1,9'-xanthene]

Cat. No.: B14630807
CAS No.: 56087-51-5
M. Wt: 208.25 g/mol
InChI Key: SBLSJLKDPWPZLA-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,9’-xanthene] is a unique organic compound characterized by its spiro structure, where a cyclopropane ring is fused to a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction yields spiro[cyclopropane-1,9’-fluorene] with a yield of approximately 70% . The reaction conditions generally include the use of excess dimethyloxosulfonium methylide and appropriate solvents to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for spiro[cyclopropane-1,9’-xanthene] are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclopropane-1,9’-xanthene] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the spiro structure.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[cyclopropane-1,9’-xanthene] oxides, while reduction can produce reduced derivatives with modified functional groups.

Scientific Research Applications

Spiro[cyclopropane-1,9’-xanthene] has several scientific research applications:

Mechanism of Action

The mechanism of action of spiro[cyclopropane-1,9’-xanthene] involves its interaction with molecular targets through its spiro structure. The cyclopropane ring provides rigidity, while the xanthene moiety offers electronic properties that can interact with various biological and chemical pathways. These interactions can lead to specific biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[cyclopropane-1,9’-xanthene] is unique due to its combination of a cyclopropane ring and a xanthene moiety, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

56087-51-5

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

spiro[cyclopropane-1,9'-xanthene]

InChI

InChI=1S/C15H12O/c1-3-7-13-11(5-1)15(9-10-15)12-6-2-4-8-14(12)16-13/h1-8H,9-10H2

InChI Key

SBLSJLKDPWPZLA-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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